molecular formula C8H5BrClN B2671539 7-bromo-6-chloro-1H-indole CAS No. 1427439-04-0

7-bromo-6-chloro-1H-indole

Cat. No.: B2671539
CAS No.: 1427439-04-0
M. Wt: 230.49
InChI Key: PIVOKDPARKTUGU-UHFFFAOYSA-N
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Description

7-bromo-6-chloro-1H-indole: is a halogenated indole derivative, characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively, on the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities. The indole ring system is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-6-chloro-1H-indole typically involves halogenation reactions. One common method is the bromination of 6-chloroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-bromo-6-chloro-1H-indole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .

Biology and Medicine: Indole derivatives, including this compound, are studied for their potential as therapeutic agents. They exhibit various biological activities such as anticancer, antimicrobial, and antiviral properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its halogenated structure makes it a valuable intermediate in the production of materials with specific properties .

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. For example, they may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The halogen atoms can enhance the compound’s binding affinity to its molecular targets, increasing its potency .

Comparison with Similar Compounds

Uniqueness: 7-bromo-6-chloro-1H-indole is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and interactions with biological targets. This unique substitution pattern can lead to distinct pharmacological profiles and synthetic utility .

Properties

IUPAC Name

7-bromo-6-chloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVOKDPARKTUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427439-04-0
Record name 7-bromo-6-chloro-1H-indole
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